molecular formula C10H12O2 B7780188 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 18096-63-4

2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B7780188
CAS No.: 18096-63-4
M. Wt: 164.20 g/mol
InChI Key: NVDVBBPSEMNODG-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is a bicyclic alcohol featuring a hydroxyl group at the 1-position and a hydroxymethyl group at the 2-position of the indane scaffold. The compound’s dihydroindenol core is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8,10-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVBBPSEMNODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266094
Record name 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18096-63-4
Record name 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18096-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(formyl)-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This process can be optimized for large-scale production by employing continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Halogenation using thionyl chloride or esterification using acetic anhydride.

Major Products Formed

    Oxidation: 2-(formyl)-2,3-dihydro-1H-inden-1-one or 2-(carboxy)-2,3-dihydro-1H-inden-1-one.

    Reduction: this compound or 2-(methyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various indene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on various cellular processes.

Comparison with Similar Compounds

3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol (cis-16)

  • Structure : Hydroxymethyl at position 3, methoxy at position 7, methyl at position 4.
  • Molecular Formula : C₁₂H₁₆O₃.
  • Key Data :
    • IR (ATR): ν = 3412 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O) .
    • HRMS (ESI-QTOF): [M–H]⁻ observed at m/z 217.0507 (calc. 217.0506, error -0.3 ppm) .
  • Synthesis : Prepared via multi-step functionalization, highlighting the scaffold’s adaptability for introducing substituents.
  • Applications : Intermediate in drug development, emphasizing the role of hydroxymethyl groups in modulating solubility and bioactivity .

5-Chloro-2,3-dihydro-1H-inden-1-ol

  • Structure : Chlorine at position 5, hydroxyl at position 1.
  • Molecular Formula : C₉H₉ClO.
  • Key Data :
    • Synthesized via Friedel-Crafts acylation and decarboxylation (42% yield) .
    • Critical intermediate in the production of indoxacarb, an insecticide .
  • Comparison : Chlorine enhances electrophilicity, contrasting with the hydroxymethyl group’s hydrogen-bonding capacity.

(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol

  • Structure : Benzyl and indenyl substituents at position 2.
  • Key Data :
    • Absolute configuration confirmed via X-ray crystallography and NMR .
    • Diastereomeric separation achieved using chiral chromatography .
  • Applications : Demonstrates the scaffold’s utility in stereochemical studies and asymmetric synthesis .

2-Amino-2,3-dihydro-1H-inden-1-ol

  • Structure: Amino group at position 2.
  • Molecular Formula: C₉H₁₁NO.
  • Key Data :
    • CAS RN: 15028-16-7; safety hazards include H302 (oral toxicity) .
  • Comparison: Amino group introduces basicity, contrasting with the hydroxymethyl’s polarity.

4,6-Bis(benzyloxy)-7-bromo-2-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-1-ol (rac-16)

  • Structure : Benzyloxy at positions 4 and 6, bromo at position 7, propene at position 2.
  • Molecular Formula : C₂₆H₂₅BrO₃.
  • Applications : Intermediate in the total synthesis of (±)-pestalachloride C, a natural product with antifungal activity .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Analogues

Compound Substituents Molecular Formula Molecular Weight Key Applications Reference
2-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol 2-(hydroxymethyl), 1-OH C₁₀H₁₂O₂ 164.20 Drug intermediates
3-(Hydroxymethyl)-7-methoxy-4-methyl-... 3-(hydroxymethyl), 7-OCH₃, 4-CH₃ C₁₂H₁₆O₃ 208.25 Pharmaceutical synthesis
5-Chloro-2,3-dihydro-1H-inden-1-ol 5-Cl, 1-OH C₉H₉ClO 168.62 Agrochemical synthesis
2-Amino-2,3-dihydro-1H-inden-1-ol 2-NH₂, 1-OH C₉H₁₁NO 149.19 Bioactive compound precursor

Key Observations:

Substituent Effects :

  • Hydroxymethyl and methoxy groups enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability .
  • Halogens (e.g., Cl, Br) increase electrophilicity, favoring reactions like nucleophilic substitution .

Synthetic Strategies :

  • Friedel-Crafts alkylation/acylation is prevalent for scaffold assembly .
  • Asymmetric oxidation and chiral resolution enable enantiomerically pure derivatives .

Applications: Medicinal Chemistry: Dihydroindenol derivatives serve as aggrecanase inhibitors (e.g., compound 11 in ) with oral bioavailability . Materials Science: Crystallographic studies (e.g., ) highlight polymorphism in indenone derivatives, relevant to solid-state properties.

Biological Activity

2-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydroxymethyl group attached to the indene framework. Its molecular formula is C10H12OC_{10}H_{12}O with a molecular weight of approximately 164.20 g/mol. The presence of the hydroxymethyl group is crucial for its biological interactions, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, which enhances binding affinity to biological molecules. This interaction may lead to:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which could affect metabolic pathways.
  • Anticancer Activity : It exhibits properties that can disrupt tubulin polymerization, similar to known anticancer agents that target microtubule dynamics.

Antimicrobial Activity

Recent studies have reported that this compound demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains with notable effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of derivatives related to this compound. For instance, analogs have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells:

Compound Cell Line IC50 (µM) Mechanism
Compound 12dK562 (leukemia)0.028Tubulin polymerization inhibition
Compound 12qMCF7 (breast)0.087Induces apoptosis

These findings suggest that further exploration of this compound's derivatives could yield effective anticancer therapies .

Case Studies

A notable study evaluated a series of dihydroindene derivatives, including those based on this compound. The results demonstrated that modifications to the hydroxymethyl group significantly affected their antiproliferative activities against various cancer cell lines. For example:

  • Compound 12d showed potent antiproliferative effects with an IC50 value as low as 0.028 µM against K562 cells.
  • The study also indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Q & A

Basic: What synthetic methodologies are recommended for 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via hydrogenation of substituted indenols or reduction of ketone precursors. Key parameters include:

  • Catalyst selection : Palladium or platinum catalysts under controlled hydrogen pressure (e.g., 1–5 atm) to minimize over-reduction .
  • Solvent optimization : Polar protic solvents (ethanol/methanol) enhance solubility and reaction rates .
  • Temperature control : 25–60°C balances yield and selectivity, avoiding thermal degradation.
    For stereochemical control, chiral auxiliaries or asymmetric hydrogenation protocols (e.g., using Ru-BINAP complexes) may be applied, though specific data for this compound requires further study .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify hydroxyl and hydroxymethyl protons (δ 1.5–4.0 ppm) and confirm bicyclic framework. DEPT-135 distinguishes CH2_2 groups in the dihydroindenol ring .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. High-resolution data (≤1.05 Å) is ideal for unambiguous assignment, as demonstrated in SARS-CoV-2 NSP3 macrodomain studies .
  • IR spectroscopy : O–H stretching (3200–3600 cm1^{-1}) and C–O vibrations (1050–1250 cm^{-1) confirm functional groups .

Advanced: How can discrepancies between computational predictions and experimental stereochemical data be resolved?

Answer:

  • Validate computational models : Compare DFT-optimized geometries (e.g., B3LYP/6-31G(d,p)) with X-ray crystallographic data. Adjust basis sets or solvent models (e.g., PCM) to improve accuracy .
  • Dynamic effects : Conduct molecular dynamics simulations to account for conformational flexibility in solution vs. solid-state structures .
  • Experimental cross-verification : Use NOESY NMR to probe spatial proximity of protons in disputed configurations .

Advanced: What strategies are effective for probing biological interactions, such as enzyme inhibition?

Answer:

  • Crystallographic docking : Co-crystallize the compound with target proteins (e.g., viral macrodomains) to identify binding motifs, as seen in SARS-CoV-2 NSP3 studies .
  • Kinetic assays : Measure inhibition constants (Ki_i) using fluorescence-based or calorimetric methods. Optimize buffer conditions (pH 7.4, 25°C) to mimic physiological environments .
  • Mutagenesis studies : Replace key residues in the enzyme active site to validate binding interactions predicted by docking .

Basic: What reaction pathways dominate in derivatization of this compound?

Answer:

  • Oxidation : Hydroxymethyl groups oxidize to ketones using KMnO4_4 or Jones reagent, forming 2-oxo derivatives .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine catalyst) to form esters .
  • Nucleophilic substitution : Hydroxyl groups can be replaced by halides via Appel or Mitsunobu reactions .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) address structural ambiguities in derivatives?

Answer:

  • SHELXL refinement : Use high-resolution data to refine hydrogen bonding networks and disorder models. Apply TWIN commands for twinned crystals .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate torsion angles .
  • Cross-validation : Compare Rfree_{\text{free}} values to ensure model robustness, particularly for low-occupancy solvent molecules .

Basic: What storage and handling protocols ensure compound stability?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2/Ar) to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What DFT parameters optimize electronic property calculations for this compound?

Answer:

  • Basis set : B3LYP/6-31G(d,p) balances accuracy and computational cost for HOMO-LUMO gaps and electrostatic potential maps .
  • Solvent correction : Apply the Polarizable Continuum Model (PCM) for solvation effects in aqueous or alcoholic media.
  • Post-processing : Calculate Fukui indices to predict nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol

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